Superior pH-Independent Chromophore Stability Compared to 5-Hydroxy Analog
The compound 2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one (referred to as 4'-methoxy-4-methyl-7-hydroxyflavinium chloride) demonstrates complete stability of its quinoidal base (A) form across all pH ranges, in stark contrast to its 5-hydroxy analog (4'-methoxy-4-methyl-5,7-dihydroxyflavinium chloride) and the natural pigment apigeninidin, which exist as mixtures of multiple neutral forms .
| Evidence Dimension | pH-dependent chromophore stability |
|---|---|
| Target Compound Data | Quinoidal base A is perfectly stable, whatever the pH. |
| Comparator Or Baseline | 4'-methoxy-4-methyl-5,7-dihydroxyflavinium chloride (5-hydroxy analog) and Apigeninidin (4',5,7-trihydroxyflavinium chloride). |
| Quantified Difference | Target compound exists as a single, stable colored species (A). Comparators exist as mixtures of three neutral forms (quinoidal base A, carbinol B, chalcone C) with chalcone/carbinol ratios as high as 20.6. |
| Conditions | Water at 25 °C, measured via pH-jump method and UV-Visible spectrophotometry. |
Why This Matters
This unique pH-independent spectral stability makes it a superior candidate for applications requiring a reliable and consistent chromophore, such as in advanced material dyes, pH-insensitive colorimetric sensors, or precise analytical reference standards.
